molecular formula C8H14O2S2 B6597107 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one CAS No. 91875-37-5

1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one

Cat. No. B6597107
CAS RN: 91875-37-5
M. Wt: 206.3 g/mol
InChI Key: WXYYXRHNRXKKND-UHFFFAOYSA-N
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Description

1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one, more commonly known as 2-Oxo-1-pyrrolidine-sulfonate (OPSO), is a small molecule that has been gaining attention in the scientific community due to its potential applications in a variety of research areas. OPSO is an organosulfur compound that can be synthesized in a relatively straightforward manner and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been used in a variety of scientific research applications, including in the study of proteins and enzymes, drug delivery, and as a potential therapeutic agent. 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been used in the study of proteins and enzymes due to its ability to interact with and modulate the activity of proteins and enzymes. 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has also been used to study drug delivery due to its ability to form stable complexes with a variety of drugs. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been studied as a potential therapeutic agent due to its ability to modulate the activity of proteins and enzymes involved in disease processes.

Mechanism of Action

The exact mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one is not yet fully understood. However, it is believed that 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one interacts with proteins and enzymes through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to form stable complexes with a variety of drugs, suggesting that it may be able to act as a drug delivery system.
Biochemical and Physiological Effects
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to have a variety of biochemical and physiological effects. In studies of proteins and enzymes, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to modulate the activity of a variety of proteins and enzymes involved in various biological processes. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in cell-based studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one in lab experiments is its relatively straightforward synthesis. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to interact with a variety of proteins and enzymes, making it a useful tool for studying the activity of these molecules. However, there are some limitations to using 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one in lab experiments. For example, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one is relatively unstable and can degrade over time, making it difficult to store for long periods of time. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one can interact with a variety of drugs, making it difficult to use in experiments involving drug delivery.

Future Directions

There are a number of potential future directions for research involving 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one. One potential area of research is the development of more stable forms of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one for use in lab experiments. Additionally, further research into the mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one could lead to a better understanding of how it interacts with proteins and enzymes. Additionally, further research into the potential therapeutic applications of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one could lead to the development of new drugs and treatments for a variety of diseases. Finally, further research into the potential of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one as a drug delivery system could lead to the development of more effective and efficient drug delivery systems.

Synthesis Methods

1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one can be synthesized from a variety of starting materials, including 2-oxopropanal, ethylsulfonylacetate, and ammonium sulfate. The first step in the synthesis is the formation of 2-oxopropanal from the reaction of ethylsulfonylacetate and ammonium sulfate in the presence of a base. This reaction produces a mixture of 2-oxopropanal and ethylsulfonylacetate, which can then be separated by distillation. The 2-oxopropanal can then be reacted with ethylsulfonylacetate in the presence of a strong base to form 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one.

properties

IUPAC Name

1-[2-(2-oxopropylsulfanyl)ethylsulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c1-7(9)5-11-3-4-12-6-8(2)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYYXRHNRXKKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCCSCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531566
Record name 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({2-[(2-Oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one

CAS RN

91875-37-5
Record name 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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